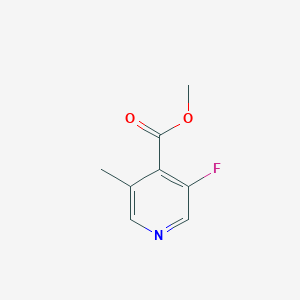
Methyl 3-fluoro-5-methylisonicotinate
Descripción general
Descripción
“Methyl 3-fluoro-5-methylisonicotinate” is a chemical compound with the CAS Number: 1803821-90-0 . It has a molecular weight of 169.16 . The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C8H8FNO2/c1-5-3-10-4-6 (9)7 (5)8 (11)12-2/h3-4H,1-2H3" .
Synthesis Analysis
The synthesis of “this compound” involves the addition of Zn (CH3)2 into a mixture of 3-bromo-5-fluoroisonicotinate, dioxane, and Pd (dppf)Cl2 at room temperature under nitrogen . The resulting solution is stirred for 3 hours at 50 °C. The reaction is then quenched by the addition of methanol. The solids are filtered out and the resulting mixture is concentrated under vacuum. The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue is purified by silica column chromatography to give the product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula "C8H8FNO2" . The Inchi Key for this compound is "NVJYTGPBZODHPT-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 169.16 .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Medicine
- Fluorinated Pyrimidines for Cancer Treatment : Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), play a critical role in cancer treatment, affecting nucleic acid structure and dynamics. Insights into their mechanism include inhibiting thymidylate synthase and new roles in RNA- and DNA-modifying enzyme inhibition, pointing to precision use in personalized medicine (Gmeiner, 2020).
Fluorinated Compounds in Material Science
- Fluorinated Liquid Crystals : The incorporation of fluorine atoms into liquid crystals significantly alters their properties, such as melting points and mesophase morphology, making them useful for a range of applications from coatings to pyrotechnics. This underscores the versatility of fluorinated compounds in materials science (Hird, 2007).
Synthesis and Characterization
- Synthesis of Fluorinated Biphenyls : Research on the practical synthesis of fluorinated compounds, like 2-fluoro-4-bromobiphenyl, underlines the importance of fluorinated intermediates in the manufacturing of pharmaceuticals and materials. This highlights the ongoing developments in the synthesis methods that could be relevant for compounds like Methyl 3-fluoro-5-methylisonicotinate (Qiu et al., 2009).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that fluorinated pyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluorinated pyridines have been used in various chemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Fluorinated pyridines have been used in the synthesis of various biologically active compounds .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures can improve the physical, biological, and environmental properties of new agricultural products .
Análisis Bioquímico
Biochemical Properties
Methyl 3-fluoro-5-methylisonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it can bind to specific receptors, altering their signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating gene expression, this compound can alter the production of key proteins involved in cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in the glycolytic pathway, thereby affecting cellular energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function . This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic rates and increased oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as anti-inflammatory properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. For instance, the compound can affect the tricarboxylic acid (TCA) cycle, impacting cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, it can bind to specific transport proteins, which facilitate its distribution to different cellular compartments. This localization is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is often found in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJYTGPBZODHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803821-90-0 | |
| Record name | Methyl 3-fluoro-5-methylisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


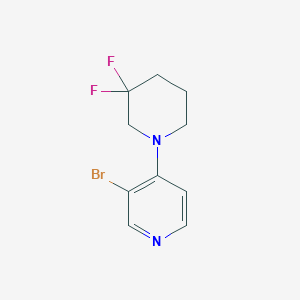
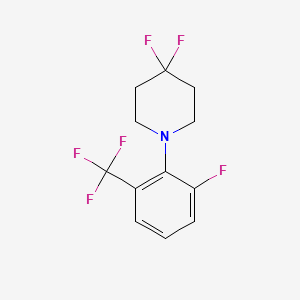
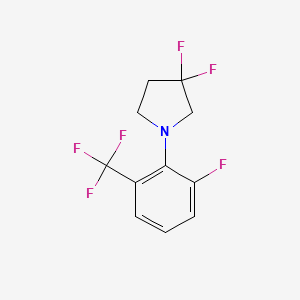





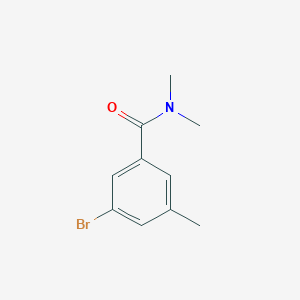
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)
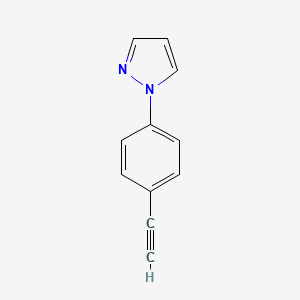
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)
